molecular formula C16H35NO2Sn B1608893 Methyl ethyl(tributylstannyl)carbamate CAS No. 3587-12-0

Methyl ethyl(tributylstannyl)carbamate

Cat. No.: B1608893
CAS No.: 3587-12-0
M. Wt: 392.2 g/mol
InChI Key: YTPREKJCVBYQMI-UHFFFAOYSA-M
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Description

Contextualization of Organometallic Tin Compounds in Modern Chemical Synthesis

Organometallic tin compounds, or organostannanes, have found a wide array of applications in technology and industry, surpassing the organic compounds of many other metals. lupinepublishers.com Their utility spans three primary areas: as polymer stabilizers, biocides, and as catalysts for numerous chemical reactions. lupinepublishers.comlupinepublishers.com

In the realm of modern chemical synthesis, organotin compounds are invaluable. They serve as crucial catalysts in processes like esterification and the formation of polyurethanes. rjpbcs.comuobabylon.edu.iq Organotin-based catalysts are noted for their thermal stability, not decomposing at high temperatures. rjpbcs.com They are also employed in the synthesis of various polymers used for coatings and as stabilizers for polyvinyl chloride (PVC) to prevent its degradation. lupinepublishers.comlupinepublishers.comrjpbcs.com

Furthermore, organotin compounds are essential intermediates. gelest.com Tetraorganotins, for example, are precursors for producing tri-, di-, and mono-organotin halides through redistribution reactions with tin halides. gelest.com These organotin halides are, in turn, key starting materials for a variety of other organotin derivatives. gelest.com Their role extends to important carbon-carbon bond-forming reactions, such as the Stille cross-coupling reaction, where an organotin compound reacts with an organic substrate in the presence of a palladium catalyst. uobabylon.edu.iq

Significance of Carbamate (B1207046) Ligands in Organometallic Systems and Catalysis

Carbamates are a class of organic compounds with the general formula R₂NC(O)OR', derived from carbamic acid (NH₂COOH). wikipedia.org While carbamic acid itself is generally unstable, its esters and salts are stable and have found widespread use. wikipedia.orgiitr.ac.in The carbamate functionality is a structural feature in many therapeutic agents and is used extensively as a protecting group for amines in organic synthesis. acs.org

In organometallic chemistry, the carbamato ligand (R₂NCO₂⁻) is a monoanionic species that can be generated from the reaction of an amine with carbon dioxide. nih.gov This reactivity is central to CO₂ capture and utilization strategies. nih.gov The coordination of carbamate ligands to metal centers, including tin, can lead to the formation of stable complexes with diverse structures.

The presence of a carbamate ligand can significantly influence the properties of a metal complex. The O-carbamate group is recognized as a powerful directed metalation group (DMG), capable of guiding the regioselective functionalization of aromatic rings. acs.org In catalysis, carbamates play a role in various transformations, and their interaction with metal ions is an area of active study. iitr.ac.innih.gov The carbamate linkage is also fundamental to the structure of polyurethanes, one of the most important classes of commercial plastics, where organotin compounds often serve as catalysts for their formation. lupinepublishers.comwikipedia.org

Overview of Methyl Ethyl(tributylstannyl)carbamate within the Broader Class of Organotin Carbamates

This compound is a specific example of a triorganotin compound. It falls under the general classification of R₃SnL, where the three R groups are butyl chains (C₄H₉), and the ligand L is the methyl ethylcarbamate group attached via the nitrogen atom to the tin center. The structure contains a tin atom bonded to three butyl groups and the nitrogen of an ethylcarbamate moiety. uni.lu

While extensive academic literature specifically detailing the synthesis and reactivity of this compound is not abundant, its properties can be inferred from the well-established chemistry of related triorganotin compounds and carbamates. The tributyltin moiety imparts a lipophilic character to the molecule. healthandenvironment.org The synthesis of such compounds would likely involve the reaction of a triorganotin halide (like tributyltin chloride) with the corresponding carbamate salt or the insertion of CO₂ into a tin-amide bond. The reactivity is dictated by the Sn-N bond, which can be susceptible to cleavage.

Below is a table summarizing the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C16H35NO2Sn uni.lu
Molecular Weight 392.17 g/mol uni.lu
Monoisotopic Mass 393.16898 Da uni.lu
IUPAC Name methyl N-ethyl-N-tributylstannylcarbamate uni.lu
Boiling Point 90 °C at 0.05 mmHg labnovo.com
Canonical SMILES CCCCSn(CCCC)N(CC)C(=O)OC uni.lu
InChIKey YTPREKJCVBYQMI-UHFFFAOYSA-M uni.lu

Academic Research Landscape and Scope of Investigation

The academic research landscape for organotin compounds is vast and well-developed. lupinepublishers.comlupinepublishers.comrjpbcs.com Extensive studies have been conducted on various classes of organotin derivatives, particularly organotin halides, oxides, and carboxylates, due to their wide-ranging applications as catalysts, stabilizers, and their interesting structural chemistry. rjpbcs.comgelest.comsysrevpharm.orgnih.gov Similarly, organotin dithiocarbamates have been a subject of significant research interest. encyclopedia.pubmdpi.com

In contrast, the specific compound this compound has received limited direct attention in peer-reviewed scientific literature. Information on this compound is primarily found in chemical databases and supplier catalogs. uni.lulabnovo.comguidechem.com Therefore, the scope of the current investigation is largely based on the foundational principles of organotin chemistry and the known characteristics of the tributyltin moiety and carbamate ligands. wikipedia.orghealthandenvironment.orgftloscience.com Detailed experimental studies on its synthesis, structural characterization (e.g., X-ray crystallography), and specific catalytic activity appear to be sparse. Future research could focus on elucidating the precise structural and reactive properties of this and related organotin carbamates to explore their potential in synthesis and materials science.

Properties

CAS No.

3587-12-0

Molecular Formula

C16H35NO2Sn

Molecular Weight

392.2 g/mol

IUPAC Name

methyl N-ethyl-N-tributylstannylcarbamate

InChI

InChI=1S/C4H9NO2.3C4H9.Sn/c1-3-5-4(6)7-2;3*1-3-4-2;/h3H2,1-2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

YTPREKJCVBYQMI-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCCC)N(CC)C(=O)OC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N(CC)C(=O)OC

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for Organotin Carbamates

Direct Synthesis Routes to Methyl Ethyl(tributylstannyl)carbamate and Analogues

The primary direct methods for synthesizing tributylstannyl carbamates involve the reaction of organotin compounds with either isocyanates or carbon dioxide. These routes are characterized by the insertion of a heteroallene (O=C=N-R or O=C=O) into a tin-oxygen or tin-nitrogen bond.

A principal synthetic strategy for generating organotin carbamates involves the reaction of an organotin alkoxide or oxide with an isocyanate. This process is effectively an insertion of the isocyanate moiety into the tin-oxygen bond of the precursor. Organotin compounds are well-known catalysts for the formation of urethanes from isocyanates and alcohols, a process that proceeds via an organotin alkoxide intermediate. researchgate.netnih.govrsc.org The direct reaction utilizes a stoichiometric amount of the organotin alkoxide as a reactant to produce the stannyl (B1234572) carbamate (B1207046).

The reaction between an organotin alkoxide, such as tributyltin methoxide, and an isocyanate, like ethyl isocyanate, proceeds via a 1:1 stoichiometric addition mechanism. The pathway is believed to involve the coordination of the isocyanate's nitrogen atom to the Lewis acidic tin center. This coordination enhances the electrophilicity of the isocyanate's carbonyl carbon. Subsequently, a nucleophilic attack by the alkoxide oxygen atom on the carbonyl carbon occurs, followed by a rearrangement that results in the formation of the organotin carbamate.

The general reaction can be represented as: R'₃Sn-OR'' + R'''N=C=O → R'₃Sn-O-C(=O)N(R'')R'''

For the synthesis of an analogue like Tributylstannyl N-ethyl-N-methylcarbamate, this would typically involve a two-step process or a different precursor, as the direct isocyanate route incorporates the alkoxide group into the carbamate structure. However, the fundamental reaction for a simpler analogue, Tributylstannyl N-ethylcarbamate, involves the reaction of tributyltin methoxide with ethyl isocyanate, where the methoxy group is replaced by the incoming isocyanate. A more direct pathway involves the insertion of the isocyanate into the Sn-O bond of a tributyltin alkoxide.

The catalytic cycle for urethane (B1682113) formation, which mirrors this direct reaction, involves the N-coordination of the isocyanate with the tin alkoxide, followed by the transfer of the alkoxide anion to the isocyanate to form an N-stannylurethane. nih.gov

The efficiency of the reaction between isocyanates and organotin alkoxides is significantly influenced by the electronic and steric nature of the substituents on both reactants. The Lewis acidity of the tin atom and the nucleophilicity of the isocyanate are key determining factors.

Substituent ClassInfluence on Reaction EfficacyRationale
On Isocyanate (R-NCO) Aromatic isocyanates (e.g., phenyl isocyanate) are generally more reactive than aliphatic isocyanates (e.g., ethyl isocyanate).The aromatic ring can stabilize the negative charge development in the transition state. However, organotin catalysis can show different mechanisms for aromatic vs. aliphatic isocyanates. researchgate.net
Electron-withdrawing groups on the isocyanate's R group increase reactivity.Enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
On Organotin Alkoxide (R'₃Sn-OR'') Electron-withdrawing R' groups (e.g., phenyl vs. butyl) on the tin atom increase its Lewis acidity.A more Lewis acidic tin center coordinates more strongly with the isocyanate, facilitating the reaction.
Steric hindrance from bulky R' or R'' groups.Can decrease the reaction rate by impeding the approach of the isocyanate to the tin center and the subsequent intramolecular attack.
Leaving Group on Tin (in catalysts) For catalytic systems, the reactivity is influenced by the carboxylate ligand, with dibutyltin (B87310) diacetate being more reactive than dibutyltin dilaurate. sci-hub.seThe nature of the ancillary ligands on tin affects the formation and reactivity of the crucial tin-alkoxide intermediate.

An alternative and highly efficient route to organotin carbamates is the direct insertion of carbon dioxide (CO₂) into a tin-nitrogen bond of an organotin amide. This method is a direct fixation of CO₂, a readily available, non-toxic, and renewable C1 feedstock. researchgate.net For the specific synthesis of this compound, this pathway is particularly direct, starting from tributylstannyl(methylethyl)amide.

The general reaction is: Bu₃Sn-N(Me)(Et) + CO₂ → Bu₃Sn-O-C(=O)N(Me)(Et)

This reaction proceeds through the nucleophilic attack of the amide nitrogen on the electrophilic carbon of CO₂, forming a zwitterionic intermediate which then rearranges to the stable stannyl carbamate. The reaction of amines with CO₂ to form carbamate anions is a well-established equilibrium. researchgate.netacs.org The presence of the electropositive tin atom bonded to the nitrogen enhances the nucleophilicity of the amine, facilitating the attack on CO₂.

While the insertion of CO₂ into highly nucleophilic organotin amides can often proceed under mild conditions without a catalyst, certain systems can accelerate the transformation or enable it under even milder conditions.

Lewis Bases: Strong organic bases can stabilize the carbamate intermediate, shifting the equilibrium toward the product. nih.gov

Ionic Liquids: Specific ionic liquids have been shown to promote the chemical fixation of CO₂ into various organic molecules, acting as both solvent and catalyst to activate the amine or CO₂. semanticscholar.org

Metal Catalysts: While often not required for direct insertion into organotin amides, various transition metal and main group catalysts are used for the reductive coupling of amines with CO₂ and a reducing agent to form carbamates or their derivatives. rsc.orgresearchgate.net In the context of direct insertion, the organotin compound itself acts as the activator.

Interfacial Catalysis: Reactions at the gas-liquid interface of microdroplets have been shown to accelerate the reaction between amines and CO₂, potentially through the formation of superacids at the interface that protonate and activate CO₂. nih.gov

The yield and selectivity of carbamate synthesis via CO₂ insertion are highly dependent on the reaction conditions. Optimization of these parameters is crucial for efficient synthesis.

ParameterEffect on ReactionOptimized Condition
CO₂ Pressure Increasing CO₂ pressure increases its concentration in the solvent, which can drive the reaction equilibrium forward according to Le Chatelier's principle.Reactions are often performed under an atmosphere of CO₂ (1 atm) or at elevated pressures (e.g., 5 MPa) for less reactive substrates. semanticscholar.orggoogle.com
Temperature The insertion of CO₂ is typically exothermic, favoring lower temperatures. However, kinetic barriers may necessitate moderate heating.Room temperature is often sufficient for reactive precursors. For less reactive amines, temperatures may be raised to 70-150°C. nih.govsemanticscholar.org
Solvent Polar aprotic solvents like DMF or acetonitrile can help to stabilize charged intermediates and facilitate the reaction. sci-hub.segoogle.comN,N-dimethylformamide (DMF) and acetonitrile are commonly used and have shown good results. sci-hub.segoogle.com
Base/Additive For reactions starting from free amines (not organotin amides), a strong base like cesium carbonate is often required to deprotonate the intermediate carbamic acid. google.comFor direct insertion into organotin amides, no external base is typically needed. Additives like tetrabutylammonium iodide (TBAI) can sometimes minimize side reactions. google.com

Carbon Dioxide Insertion into Organotin Amides and Related Precursors

Indirect and Precursor-Based Synthetic Strategies

Indirect methods for the synthesis of organotin carbamates often involve the reaction of a pre-formed organotin moiety with a carbamate precursor or the use of organotin compounds to catalyze the formation of the carbamate group. These strategies are advantageous as they can often be carried out under mild conditions and tolerate a wide range of functional groups.

A fundamental and widely applicable method for the synthesis of organotin compounds involves the reaction of an organotin halide with a suitable nucleophile. In the context of organotin carbamates, this involves the reaction of an organotin halide, such as tributyltin chloride, with a pre-formed carbamate anion.

The general reaction proceeds via a nucleophilic substitution at the tin center, where the carbamate anion displaces the halide. The carbamate anion is typically generated in situ by treating the corresponding carbamic acid or N-substituted carbamate with a strong base.

General Reaction Scheme:

R'R''N-C(O)O⁻M⁺ + R₃Sn-X → R'R''N-C(O)O-SnR₃ + M⁺X⁻

Where R, R', R'' are organic substituents, M is an alkali metal, and X is a halogen.

This method's efficacy is contingent on the nucleophilicity of the carbamate anion and the lability of the tin-halogen bond. Organotin halides are common starting materials in organotin chemistry and can be synthesized through various routes, including the redistribution reactions between tetraorganotin compounds and tin halides.

Reactant 1Reactant 2ProductKey Features
Organotin Halide (e.g., R₃SnCl)Carbamate Anion (e.g., R'R''N-C(O)O⁻Na⁺)Organotin Carbamate (R'R''N-C(O)O-SnR₃)Versatile, relies on nucleophilic substitution.

Organotin compounds are effective catalysts for transcarbamoylation reactions, which involve the transfer of a carbamoyl (B1232498) group from a carbamate donor to an alcohol or amine. organic-chemistry.orgorganic-chemistry.org This methodology is particularly useful for the synthesis of a wide array of carbamates under mild conditions. organic-chemistry.org

In a typical reaction, an alcohol is treated with a carbamate, such as phenyl carbamate or methyl carbamate, in the presence of a catalytic amount of an organotin compound like dibutyltin maleate. organic-chemistry.org The organotin catalyst activates the alcohol, facilitating the nucleophilic attack on the carbonyl carbon of the carbamate donor. This process exhibits broad functional-group tolerance, making it a versatile synthetic tool. organic-chemistry.org Research has demonstrated high yields for primary and secondary alcohols, although steric hindrance can reduce the efficiency for tertiary alcohols. organic-chemistry.org

CatalystCarbamoyl DonorSubstrateProductYieldReference
Dibutyltin maleatePhenyl carbamatePrimary and Secondary AlcoholsCorresponding CarbamatesGood to High (>90%) organic-chemistry.org
Tin CatalystMethyl carbamateAlcoholsCorresponding Carbamates- organic-chemistry.org

The catalytic cycle is believed to involve the formation of an organotin alkoxide intermediate, which then reacts with the carbamate donor to yield the final product and regenerate the catalyst. nih.gov The choice of catalyst and reaction conditions can be optimized to improve yields for more challenging substrates. organic-chemistry.org

The synthesis of cyclic carbamates is an important transformation in organic chemistry, as these motifs are present in many biologically active molecules. acs.orgnih.gov While direct incorporation of an organotin moiety into the cyclic carbamate ring is less common, organotin compounds can play a role as intermediates or catalysts in their formation.

One approach to cyclic carbamates involves the intramolecular cyclization of amino alcohols with a carbonyl source. Organometallic reagents can be utilized in the synthesis of the precursor amino alcohols. Furthermore, intramolecular reaction variants can lead to the formation of cyclic carbamates. acs.orgnih.gov For instance, carbamic acids generated from amines and carbon dioxide can undergo cyclization. nih.gov While not always directly involving an organotin species in the final structure, the principles of using organometallic intermediates are relevant to these synthetic strategies.

Starting MaterialReagentProductKey Features
Unsaturated basic amineCarbon dioxide, bifunctional organocatalystSix-membered cyclic carbamatesEnantioselective synthesis. nih.gov
Amino alcoholPhosgene or equivalentCyclic carbamateTraditional method. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanisms of Organotin Carbamate (B1207046) Formation and Transformation

Organotin carbamates, including the title compound, are typically formed through specific, well-documented reaction pathways. Their subsequent transformations are key to their role in various chemical processes, notably as intermediates in catalysis.

The formation of N-stannylated carbamates is often achieved through the insertion of an isocyanate into a tin-oxygen bond of a tin alkoxide. This reaction does not proceed directly to the N-stannyl product but involves a critical rearrangement from a less stable O-stannyl intermediate.

The generalized reaction scheme is as follows: Step 1: Isocyanate Insertion R'NCO + (Bu)₃Sn-OR'' → (Bu)₃Sn-O-C(=O)N(R')R'' (O-stannylcarbamate intermediate)

Step 2: O→N Rearrangement (Bu)₃Sn-O-C(=O)N(R')R'' → (Bu)₃Sn-N(R')C(=O)OR'' (N-stannylcarbamate product)

The existence and transformation of the O-stannylcarbamate to the N-stannylcarbamate have been substantiated by both computational and experimental studies. nih.gov

Experimental Evidence: Experimental validation for this mechanism is often obtained through spectroscopic methods. In analogous systems, carrying out the reaction at low temperatures allows for the detection of the transient O-stannylcarbamate intermediate by techniques such as ¹H and ¹³C NMR spectroscopy. For instance, the chemical shifts of the protons and carbons near the tin and carbamate functionalities differ significantly between the O-stannyl and N-stannyl isomers.

Table 1: Comparative Spectroscopic Data for O- and N-Isomers (Hypothetical for the title compound based on analogs)
IsomerKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)Key ¹¹⁹Sn NMR Signal (ppm)
O-stannylcarbamateDistinct shift for N-CH₂- protonsCarbonyl (C=O) signal at a specific resonanceCharacteristic shift for tetracoordinate tin
N-stannylcarbamateShift change in N-CH₂- protons upon rearrangementShift change in Carbonyl (C=O) signalShift change upon N-coordination

The N-stannylcarbamate structure of Methyl ethyl(tributylstannyl)carbamate features a nucleophilic nitrogen atom. The polarization of the Sn-N bond, with electron density shifted towards the nitrogen, enhances its nucleophilicity compared to a non-stannylated carbamate. This allows the nitrogen to readily attack electrophilic centers, leading to the formation of new N-C, N-Si, or other nitrogen-element bonds.

Furthermore, the carbonyl carbon of the carbamate group remains an electrophilic site, susceptible to attack by strong nucleophiles. However, the primary mode of reactivity for bond formation involves the cleavage of the Sn-N bond and utilization of the nucleophilic nitrogen. Kinetic studies on related stannylated heterocycles show that the stannyl (B1234572) group can direct nucleophilic attack. researchgate.netnih.gov

Isocyanate Insertion Mechanisms: O-Stannylcarbamate to N-Stannylcarbamate Rearrangement

Reactivity of the Tributylstannyl Moiety in Organic Transformations

The tributylstannyl group, [(C₄H₉)₃Sn-], is not merely a passive component of the molecule. Its reactivity, particularly the lability of the bond to the heteroatom (nitrogen in this case), is central to the compound's utility in synthesis.

The bonds connecting the tin atom to nitrogen and oxygen (in the case of the transient isomer) are the most reactive sites for transformations.

Sn-N Bond Cleavage: The tin-nitrogen bond in this compound is susceptible to cleavage by a variety of reagents.

Protic Agents: Acids (both mineral and Lewis acids) and even water or alcohols can cause protonolysis of the Sn-N bond, yielding the corresponding N-H carbamate (Methyl ethylcarbamate) and a tributyltin species (e.g., (Bu)₃Sn-X, where X is the conjugate base of the acid). gelest.com

Electrophiles: The Sn-N bond can be cleaved by electrophiles such as acyl chlorides or alkyl halides. This reaction, known as transmetalation or substitution, transfers the carbamate group to the electrophile, forming a new N-C bond and a tributyltin halide. This pathway is a key method for functionalizing the nitrogen atom.

Sn-O Bond Cleavage: In the transient O-stannylcarbamate isomer, the Sn-O bond is also highly labile. uhmreactiondynamics.org It is readily cleaved by protic sources and is the weaker link that facilitates the rearrangement to the more stable N-stannyl isomer. The enhanced ionic character of the tin-oxygen bond contributes to its high reactivity. uhmreactiondynamics.org

Table 2: Summary of Bond Cleavage Reactions
BondReagent TypeGeneral Product(s)Reference
Sn-NProtic Acids (HX)(Et)(MeO(C=O))NH + (Bu)₃SnX gelest.com
Sn-NElectrophiles (E⁺)(Et)(MeO(C=O))N-E + (Bu)₃Sn⁺ gelest.comwikipedia.org
Sn-O (in isomer)Intramolecular RearrangementN-stannylcarbamate nih.gov
Sn-CHalogens (X₂)Bu₂Sn(X)N(Et)CO₂Me + BuX gelest.com

Reversibility in Free-Radical Reactions Involving Tributylstannyl Radicals

The reactivity of organotin compounds, such as this compound, in free-radical chemistry is significantly influenced by the kinetics and thermodynamics of the individual reaction steps. A critical aspect of these reaction mechanisms is the potential for reversibility in the elementary steps involving the tributylstannyl radical (Bu₃Sn•). The tributylstannyl radical is a key intermediate in a multitude of synthetic transformations. wikipedia.org

Research into the free-radical reactions of analogous organometallic compounds has provided valuable insights into this phenomenon. For example, studies on the reaction of aryltellurides with tributyltin hydride have demonstrated the reversibility of the reaction between alkyl radicals and aryltellurotributylstannanes. rsc.orgkisti.re.kr Through the use of ¹¹⁹Sn and ¹²⁵Te NMR spectroscopy, it was shown that alkyl radicals are capable of displacing a tributylstannyl radical from a tin-tellurium bond, indicating a dynamic equilibrium. rsc.orgkisti.re.kr

In the context of a hypothetical reaction involving this compound, the initial step might involve the homolytic cleavage of the tin-nitrogen bond or the reaction of the tributylstannyl moiety with another radical species. The stability of the resulting carbamoyl (B1232498) radical and the tributylstannyl radical would be a determining factor in the reversibility of this process.

The general principle of reversibility in tributylstannyl radical additions is illustrated in the table below, which conceptualizes the kinetic parameters for the forward and reverse reactions of a radical addition to a generic unsaturated substrate.

Reaction StepForward Rate Constant (k_f) [M⁻¹s⁻¹]Reverse Rate Constant (k_r) [s⁻¹]Equilibrium Constant (K_eq)Notes
Bu₃Sn• + R-X → Bu₃Sn-X + R•1.0 x 10⁷VariableDependent on R-X bond strengthThe forward reaction is typically fast for weaker R-X bonds (e.g., R-I, R-SePh). The reversibility depends on the stability of the radical R•.
R• + Bu₃SnH → RH + Bu₃Sn•2.0 x 10⁶LowHighThis hydrogen abstraction step is generally considered irreversible under standard reaction conditions.
Bu₃Sn• + C=C → Bu₃Sn-C-C•VariableVariableDepends on alkene substitutionThe addition to an alkene is reversible, and the position of the equilibrium is influenced by steric and electronic factors of the alkene.

This table presents generalized and hypothetical kinetic data to illustrate the concept of reversibility in tributylstannyl radical reactions. Actual values would be specific to the reactants and conditions.

The concentration of the radical trap, such as tributyltin hydride, is a critical experimental parameter that can be adjusted to influence the outcome of reactions with reversible steps. pharmacy180.com At high concentrations of the hydride, the trapping of the intermediate radical can be faster than the reverse reaction, leading to the desired product. Conversely, at low concentrations, the reverse reaction may dominate, or alternative reaction pathways might become more prevalent.

Catalytic Applications in Advanced Organic Synthesis

Polymerization Catalysis and Oligomerization

Organotin compounds have long been recognized for their catalytic prowess in polymerization, particularly in the synthesis of polyurethanes and polyureas. While specific data on Methyl ethyl(tributylstannyl)carbamate is limited, the broader class of organotin carbamates, to which it belongs, has been shown to be highly active in these processes. researchgate.net

Organotin carbamates are effective catalysts in the preparation of urethanes and polyurethanes. researchgate.net Their catalytic activity stems from their ability to facilitate the reaction between isocyanates and alcohols or amines, the fundamental reaction in polyurethane and polyurea synthesis, respectively. The general catalytic mechanism often involves the formation of an intermediate that activates the reactants, leading to the formation of the urethane (B1682113) or urea (B33335) linkage. acs.org

Table 1: Factors Influencing Urethane Formation Kinetics with Organotin Catalysts
FactorDescriptionPotential Impact on Reaction Rate
Catalyst Structure The nature of the organic groups and the anionic ligand attached to the tin atom.Can significantly alter the Lewis acidity and steric hindrance, thereby affecting catalytic activity.
Reactant Type The structure of the isocyanate and the alcohol (or amine).Electronic and steric effects of the reactants influence their reactivity.
Solvent Polarity The polarity of the reaction medium.Can affect the stability of intermediates and transition states in the catalytic cycle. rsc.orgresearchgate.net
Catalyst Concentration The amount of catalyst used in the reaction mixture.Generally, a higher catalyst concentration leads to a faster reaction rate, up to a certain point.

The mechanism of urethane formation catalyzed by organotin compounds is a subject of ongoing research. One widely accepted mechanism involves the formation of a tin-alkoxide intermediate, which then reacts with the isocyanate. acs.orgrsc.org Another proposed mechanism involves the formation of a ternary complex between the organotin catalyst, the alcohol, and the isocyanate. rsc.org

A key intermediate in these catalytic cycles is often a stannyl (B1234572) carbamate (B1207046), formed from the reaction of the tin-containing species with the isocyanate. rsc.org This intermediate is then believed to react with an alcohol molecule to yield the urethane product and regenerate the active catalytic species. rsc.org Computational studies on related systems, such as methyl phenyl(tributylstannyl)carbamate, have provided theoretical support for the existence and importance of these N-stannyl carbamate intermediates in the polymerization process.

Table 2: Proposed Mechanistic Steps in Organotin-Catalyzed Urethane Formation
StepDescriptionKey Intermediates
1. Catalyst Activation The organotin compound interacts with the alcohol to form a more reactive catalytic species.Tin-alkoxide
2. Isocyanate Coordination The isocyanate coordinates to the tin center.Catalyst-isocyanate complex
3. Nucleophilic Attack The alcohol (or the alkoxide moiety) attacks the coordinated isocyanate.Ternary complex
4. Intermediate Formation Formation of a stannyl carbamate intermediate.N-stannyl carbamate
5. Product Formation and Catalyst Regeneration The intermediate reacts with another alcohol molecule to form the urethane and regenerate the catalyst.Urethane, regenerated catalyst

While the catalytic role of organotin compounds in promoting polymerization is well-established, their specific influence on the resulting polymer's microstructure and architecture is a more nuanced area of study. The choice of catalyst can impact properties such as the degree of cross-linking, chain length distribution, and the formation of side products, which in turn affect the final material's mechanical and thermal properties. researchgate.net

For instance, the catalytic activity can influence the balance between chain growth and cross-linking reactions in polyurethane synthesis, which is crucial for determining whether the final product is a linear polymer, a cross-linked thermoset, or a foam. researchgate.net However, direct research detailing the specific effects of this compound on these aspects of polymer structure is not currently available in the public domain. It can be inferred that, like other organotin catalysts, its efficiency would play a role in controlling the polymer network formation.

Organotin Carbamates in Polyurethane and Polyurea Synthesis

Versatile Applications in C-C Bond Forming Reactions

Beyond polymerization, organotin compounds have found utility in a range of carbon-carbon bond-forming reactions, highlighting their versatility as catalysts in organic synthesis.

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of α,β-epoxy esters from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. organic-chemistry.org Research has indicated that the methyl ester of N-ethyl-N-tributylstannylcarbamic acid, a compound closely related to the subject of this article, can promote Darzens-type reactions.

The promotion of the Darzens reaction by such organotin carbamates likely involves the in-situ generation of a tin enolate, which then acts as the nucleophile in the condensation with the carbonyl compound. The Lewis acidic nature of the tin center can also play a role in activating the carbonyl group towards nucleophilic attack. While detailed mechanistic studies and reaction yields specifically for this compound are not extensively documented, the observed reactivity of its close analogue points to a promising application in this area of C-C bond formation. The stereoselectivity of such reactions can be influenced by the choice of base, solvent, and the specific structure of the catalyst. numberanalytics.com

Catalysis of Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov This reaction is pivotal for constructing 1,5-dicarbonyl compounds and can create multiple stereogenic centers in a single step. nih.govresearchgate.net While direct catalysis of Michael additions by this compound is not extensively documented, the broader class of carbamate esters has been successfully employed as organocatalysts in asymmetric Michael reactions. researchgate.net

Organocatalysis for Michael additions often relies on dual activation, where the catalyst interacts with both the nucleophile and the electrophile. mdpi.com For instance, organocatalysts bearing both a tertiary amine (a Lewis base) and a thiourea (B124793) group (a hydrogen-bond donor) can effectively catalyze the addition of malonates to nitroolefins. mdpi.com The amine deprotonates the nucleophile, increasing its reactivity, while the thiourea moiety activates the nitroolefin electrophile via hydrogen bonding. mdpi.com

Carbamate esters derived from pyrrolidine (B122466) have been shown to be effective organocatalysts for asymmetric Michael additions in aqueous media, achieving high yields and stereoselectivities. researchgate.net Similarly, primary amine-thiourea catalysts have been used for the conjugate addition of acetophenone (B1666503) to β-nitrostyrenes with excellent yield and enantioselectivity. mdpi.com

Table 1: Examples of Organocatalyzed Michael Additions
Catalyst TypeReactantsYieldEnantiomeric Excess (ee)Source
Pyrrolidine-based carbamate esterNitroolefins and ketonesUp to 97%Up to 94% researchgate.net
(R,R)-Thiourea catalystNitroalkene and diethyl malonate80%94% mdpi.com
Primary amine-thioureaβ-nitrostyrene and acetophenoneExcellent>99% mdpi.com
DPEN-based thioureaNitroalkenes and cycloketones88-99%76-99% mdpi.com

Relevance to Heck-type Reactions (indirect through tributylstannyl intermediates)

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. nih.govorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high stereoselectivity. organic-chemistry.orgfrontiersin.org

While this compound does not directly participate in the Heck reaction, its tributylstannyl moiety is highly relevant to related palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. Both the Heck and Stille reactions are key components of a broader family of palladium-catalyzed couplings and often proceed through similar organopalladium intermediates. nih.gov

The indirect relevance arises from the potential for tributylstannyl groups to be involved in generating the necessary intermediates for Heck-type transformations. For example, a tributylstannyl compound can undergo transmetalation with a palladium(II) complex to form an organopalladium species, which can then react with an alkene in a manner analogous to the Heck pathway. Historically, alkyl electrophiles were challenging partners for Heck reactions due to issues like competing β-hydride elimination. nih.gov However, newer methods have expanded the scope to include such substrates. nih.gov The versatility of palladium catalysis allows for powerful bond-forming processes using a wide array of substrates under mild conditions. nih.gov

Table 2: Comparison of Heck and Stille Reactions
FeatureHeck ReactionStille Reaction
Electrophile Unsaturated Halide (e.g., Aryl/Vinyl Halide)Unsaturated Halide (e.g., Aryl/Vinyl Halide)
Nucleophile AlkeneOrganostannane (e.g., R-SnBu₃)
Catalyst Palladium(0) ComplexPalladium(0) Complex
Key Step Migratory Insertion of AlkeneTransmetalation from Tin to Palladium
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp²) or other C-C bonds

Functional Group Interconversions and Protecting Group Strategies

The strategic manipulation of functional groups is central to the synthesis of complex organic molecules. This includes the use of protecting groups to temporarily mask reactive sites and the development of catalytic methods for efficient functional group transformations.

Role as Protecting Groups for Amines

Amines are nucleophilic and basic, and it is often necessary to mask these properties during a multi-step synthesis to prevent unwanted side reactions. organic-chemistry.org This is achieved by converting the amine into a less reactive derivative using a protecting group. organic-chemistry.org The carbamate functional group is one of the most widely used and effective protecting groups for amines. masterorganicchemistry.comchem-station.com By attaching an electron-withdrawing group to the amine nitrogen, its nucleophilicity and basicity are significantly reduced. youtube.com

Common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com Each of these groups can be installed and removed under specific conditions, allowing for orthogonal protection strategies where one of several protected amines in a molecule can be selectively deprotected. organic-chemistry.orgmasterorganicchemistry.com

A stannyl carbamate such as this compound can function as a reagent for the carbamoylation of other molecules. The reactive tin-nitrogen bond can be cleaved to transfer the carbamate moiety, making it a precursor for installing a carbamate protecting group onto a primary or secondary amine.

Table 3: Common Carbamate Protecting Groups for Amines
Protecting GroupAbbreviationTypical Reagent for InstallationDeprotection ConditionsSource
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.commasterorganicchemistry.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.commasterorganicchemistry.com

Tin-Catalyzed Transcarbamoylation Reactions

Transcarbamoylation is a reaction that involves the transfer of a carbamoyl (B1232498) group from one molecule to another. This process is particularly useful for the synthesis of carbamates from alcohols, providing an alternative to methods that use toxic or moisture-sensitive reagents like isocyanates. organic-chemistry.orgresearchgate.net Tin compounds have emerged as effective catalysts for these transformations. organic-chemistry.orgorganic-chemistry.org

A novel method for synthesizing carbamates involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols using an inexpensive and stable carbamoyl donor, such as phenyl carbamate or methyl carbamate. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly in the presence of a tin catalyst, such as dibutyltin (B87310) maleate, to generate the corresponding carbamates in good yields with broad functional-group tolerance. organic-chemistry.org This method is advantageous due to its simplicity, cost-effectiveness, and the use of air-stable reagents. organic-chemistry.org

Research has demonstrated that these tin-catalyzed reactions can be performed on a large scale. organic-chemistry.org For example, the transcarbamoylation of cinnamyl alcohol was performed efficiently on a ten-gram scale. organic-chemistry.org The use of methyl carbamate as the carbamoyl donor is particularly economical and simplifies the workup procedure. organic-chemistry.org This methodology has been applied to the synthesis of complex molecules, including carbamate-tethered terpene glycoconjugates. organic-chemistry.org

Table 4: Tin-Catalyzed Transcarbamoylation of Various Alcohols
Alcohol SubstrateCarbamoyl DonorCatalystYieldSource
Primary and Secondary AlcoholsPhenyl CarbamateDibutyltin maleateGood (>90% for many) organic-chemistry.org
Cinnamyl AlcoholMethyl CarbamateTin CatalystHigh (gram-scale) organic-chemistry.org
Various AlcoholsPhenyl N-glycosyl carbamateTin CatalystGood organic-chemistry.org
Primary and Secondary AlcoholsPhenyl CarbamateTin CatalystGood researchgate.net

Compound Reference Table

Table 5: List of Chemical Compounds Mentioned
Compound Name
This compound
Diethyl malonate
Nitroolefin
Acetophenone
β-nitrostyrene
Cycloketone
Aryl/Vinyl Halide
Aryl/Vinyl Triflate
Alkene
Organostannane
tert-butyloxycarbonyl (Boc)
Di-tert-butyl dicarbonate (Boc₂O)
Trifluoroacetic Acid (TFA)
Benzyloxycarbonyl (Cbz)
Benzyl chloroformate (CbzCl)
9-fluorenylmethyloxycarbonyl (Fmoc)
Piperidine
Phenyl Carbamate
Methyl Carbamate
Isocyanate
Dibutyltin maleate
Cinnamyl Alcohol
Phenyl N-glycosyl carbamate

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis of Organotin Carbamates

Understanding the electronic structure and bonding is fundamental to predicting the chemical behavior of Methyl ethyl(tributylstannyl)carbamate. Computational quantum chemistry offers powerful tools for this purpose, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis.

Density Functional Theory (DFT) Studies on Ground States and Transition States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organometallic compounds, including organotin carbamates. nih.gov DFT calculations are used to model the geometric and electronic structures of molecules, providing a balance between computational cost and accuracy. arxiv.org For compounds like this compound, DFT is employed to optimize the molecular geometry of ground states, reaction intermediates, and transition states, which is the first step toward understanding their stability and reactivity. mdpi.commdpi.com

Theoretical studies on related carbamate (B1207046) systems demonstrate that DFT methods can reliably predict reaction pathways. nih.gov For instance, modeling the interaction of organotin dicarboxylates with isocyanates and alcohols uses dispersion-corrected DFT (like B3LYP-D3) to map out the reaction mechanism for urethane (B1682113) formation. researchgate.net Such studies calculate the energies of reactants, transition states, and products, revealing the energetic feasibility of a proposed mechanism. nih.govresearchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic attack. mdpi.com

Table 1: Common DFT Functionals and Basis Sets in Organotin Carbamate Studies
Method/FunctionalBasis SetTypical ApplicationReference
B3LYP / B3LYP-D36-311+G, LANL2DZ for SnGeometry optimization, frequency calculations, reaction mechanism modeling. researchgate.net
PBE6-311+GCalculation of electronic descriptors (e.g., electron affinity, ionization potential). mdpi.com
M06-2Xdef2-SVPInvestigating noncovalent interactions and reaction coordinates. cuny.edu
CBS-QB3, G3MP2B3N/A (Composite Methods)High-accuracy calculation of gas-phase thermochemical properties like free energy. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and their interactions. uni-muenchen.de This method is invaluable for understanding the nature of chemical bonds and the effects of charge delocalization in molecules like this compound.

NBO analysis provides a quantitative description of the Lewis structure, including the charge distribution on each atom (Natural Population Analysis) and the composition of the bonds in terms of atomic hybrids. uni-muenchen.deresearchgate.net A key feature of NBO is its ability to analyze donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. uni-muenchen.dersc.org

For this compound, NBO analysis can elucidate:

The Sn-N Bond: The nature of the bond between the tributylstannyl group and the nitrogen atom, including its polarity and covalent character.

Carbamate Resonance: The delocalization of the nitrogen lone pair into the carbonyl (C=O) group's antibonding π* orbital (n_N → π*_CO). This interaction is characteristic of the carbamate functional group and influences its rotational barrier and reactivity.

Table 2: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type & Significance
LP (N)π* (C=O)~50-70Carbamate resonance, strong delocalization, partial double bond character in C-N.
σ (C-Sn)σ* (C-H) of butyl~2-5Standard C-H hyperconjugation.
LP (O)σ* (N-C)~1-3Anomeric-type effect influencing geometry.
σ (C-H) of ethylσ* (N-C)~2-4Stabilization of the ethyl group conformation.

Reaction Energetics and Kinetic Modeling

To understand how this compound participates in chemical reactions, computational chemists model the reaction energetics and kinetics. This involves mapping the potential energy surface of a reaction to determine its feasibility and rate.

Free Energy Profiles of Catalytic and Non-Catalytic Pathways

A free energy profile is a graph that plots the change in Gibbs free energy (ΔG) as a reaction progresses from reactants to products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy landscape for the reaction can be constructed. researchgate.net This profile is crucial for understanding reaction mechanisms. The highest point on the profile, the transition state, determines the activation energy (ΔG‡), which is directly related to the reaction rate.

In the context of organotin chemistry, these profiles are used to compare different possible reaction pathways. For example, in urethane synthesis catalyzed by organotin compounds, DFT calculations can compare the free energy profiles of the catalyzed pathway versus the non-catalyzed pathway. researchgate.net The results typically show that the catalyst lowers the activation energy, explaining its acceleratory effect. Computational studies on related systems have demonstrated that these profiles can distinguish between different mechanisms, such as those involving the formation of an alkoxide complex or a carbamate intermediate. researchgate.netcuny.edu

Table 3: Representative Free Energy (ΔG) Data for a Hypothetical Catalyzed Reaction Pathway
Reaction SpeciesDescriptionRelative ΔG (kJ/mol)Reference
ReactantsStarting Materials0.0 researchgate.net
Pre-reaction ComplexCatalyst-Substrate Association-15.2 researchgate.net
Transition State 1 (TS1)First Energy Barrier+53.3 researchgate.net
IntermediateMetastable Species+5.8 researchgate.net
Transition State 2 (TS2)Second Energy Barrier+40.8 researchgate.net
ProductsFinal Materials-30.5 researchgate.net

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. nih.gov Computational models account for these solvent effects using two main approaches: implicit and explicit solvation. Implicit (or continuum) models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. cuny.edu

Studies on organotin and carbamate reactions show that solvent polarity is a critical factor. mdpi.comlibretexts.org Polar solvents can stabilize charged intermediates and transition states more effectively than non-polar solvents, which can dramatically alter the free energy profile of a reaction. researchgate.netlibretexts.org For instance, a reaction mechanism might proceed through a highly polar, charged transition state. A polar protic solvent like water or methanol (B129727) would stabilize this state, lowering the activation energy and speeding up the reaction. In contrast, a non-polar solvent like hexane (B92381) would not offer this stabilization, potentially making the reaction much slower or favoring an entirely different, less polar mechanism. mdpi.comresearchgate.net Computational studies on lithium carbamates have shown that ethereal solvents like THF can coordinate to the metal center, disrupting aggregation and altering the reactivity and stereochemical outcome of reactions. cuny.edu

Table 4: Comparison of Calculated Activation Energy (ΔG‡) in Different Solvents
Reaction TypeSolventSolvent PolarityRelative ΔG‡ (kcal/mol)Reference
SN1-type reactionWaterHigh (Polar Protic)Low libretexts.org
SN1-type reactionHexaneLow (Non-polar)High libretexts.org
Organotin-catalyzed couplingTolueneLow (Non-polar)10.2 researchgate.net
Organotin-catalyzed couplingWater (simulated)High (Polar Protic)5.8 researchgate.net

Predictive Models for Reactivity and Selectivity in Organotin Chemistry

Beyond studying individual reactions, a major goal of computational chemistry is to develop models that can predict the reactivity and selectivity for a wide range of compounds and conditions. rsc.orgresearchgate.net In recent years, machine learning (ML) has emerged as a powerful tool for this purpose, complementing traditional theoretical methods. mit.edu

ML models for chemical reactivity are trained on large datasets of known reactions. nih.gov These models learn complex relationships between the features of the reactants (such as their electronic or structural properties) and the reaction outcome (e.g., yield, selectivity, or reaction type). mit.edustanford.edu The input features can be derived from DFT calculations (like HOMO/LUMO energies or atomic charges) or from the molecular structure itself using "fingerprints" that encode its topology. mdpi.comstanford.edu

For organotin chemistry, predictive models could be developed to:

Screen Catalysts: Predict the effectiveness of different organotin catalysts for a specific transformation.

Optimize Reaction Conditions: Suggest the optimal solvent, temperature, and reagents to maximize the yield of a desired product.

Predict Site Selectivity: In molecules with multiple reactive sites, predict which site is most likely to react.

These data-driven approaches represent a shift towards a new paradigm in chemical research, where computational screening and prediction can guide experimental efforts, making the discovery and optimization of chemical reactions more efficient. rsc.orgmit.edu

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing

NMR spectroscopy is a cornerstone for the structural elucidation of organotin compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure and the chemical environment of the atoms.

Application of ¹¹⁹Sn NMR to Investigate Coordination Environments and Reaction Intermediates

Tin-119 NMR is particularly powerful for directly observing the tin center, offering valuable information about its coordination number and geometry. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the electronic environment and the number of substituents bonded to the tin atom. huji.ac.ilnorthwestern.edu For organotin compounds, the ¹¹⁹Sn chemical shift can vary over a wide range, typically from +200 ppm to -400 ppm. organicchemistrydata.org

In methyl ethyl(tributylstannyl)carbamate, the tin atom is bonded to three butyl groups and one nitrogen atom of the carbamate (B1207046) moiety, resulting in a four-coordinate tin center. Four-coordinate organotin(IV) compounds typically exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm. organicchemistrydata.org The specific shift for this compound would be influenced by the electron-donating nature of the carbamate ligand through the Sn-N bond. The resonance is expected to be a sharp, single peak, characteristic of a single tin environment in solution. Monitoring the ¹¹⁹Sn chemical shift during a reaction can reveal the formation of transient five- or six-coordinate intermediates, which would appear at significantly different, higher-field (more negative) chemical shifts. organicchemistrydata.org

Table 1: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds

Coordination Number Geometry Typical Chemical Shift Range (ppm)
4 Tetrahedral +200 to -60 organicchemistrydata.org
5 Trigonal Bipyramidal -90 to -190 organicchemistrydata.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govnih.gov

Characterization of Specific Functional Group Vibrations and Reaction Progress

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups and monitor reaction progress, for instance, by observing the disappearance of reactants and the appearance of product-specific vibrations.

The most prominent vibrational band for this compound is the carbonyl (C=O) stretching frequency of the carbamate group. This typically appears as a strong absorption in the IR spectrum between 1700 and 1650 cm⁻¹. The exact position depends on the electronic effects of the neighboring atoms; the attachment of the electropositive stannyl (B1234572) group to the nitrogen may shift this frequency compared to simple organic carbamates.

Other important vibrations include the C-N stretching of the carbamate group, typically found in the 1300-1200 cm⁻¹ region, and the Sn-C stretching vibrations of the tributyltin moiety, which are expected in the lower frequency region of the spectrum (around 600-500 cm⁻¹). Raman spectroscopy is particularly useful for identifying the Sn-C symmetric stretching vibrations. nih.gov

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
C=O (Carbamate) Stretch 1700 - 1650
C-N (Carbamate) Stretch 1300 - 1200
C-H (Alkyl) Stretch 3000 - 2850

Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Intermediates

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. libretexts.orgmiamioh.edu

For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation of tributyltin compounds is well-characterized and typically proceeds through the sequential loss of butyl radicals (C₄H₉•, mass 57). analchemres.org A very common and stable fragment observed in the mass spectra of tributyltin compounds is the tributyltin cation, [Sn(C₄H₉)₃]⁺, which gives a characteristic isotopic cluster centered at m/z 291.

The carbamate portion of the molecule also undergoes characteristic fragmentation. A common pathway for carbamates is the loss of CO₂ (44 Da) or cleavage at the C-N and C-O bonds. nih.govnih.gov Therefore, the mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and significant fragment ions corresponding to losses of butyl groups, ethyl groups, and CO₂. The presence and relative intensity of these fragments can be used to confirm the structure and identify intermediates in reaction mixtures.

X-ray Crystallography and Diffraction Techniques (for analogous compounds to infer bonding modes and molecular architecture)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be available, analyzing the structures of analogous compounds provides strong evidence for its likely molecular architecture.

Studies on related organotin compounds, such as triphenyltin (B1233371) N-butyl-N-phenyldithiocarbamate, have shown that when the tin atom is bound to three organic groups and one ligand, it typically adopts a four-coordinate, distorted tetrahedral geometry. nih.gov In such a structure, the dithiocarbamate (B8719985) ligand was found to coordinate in a monodentate fashion, meaning only one sulfur atom bonds to the tin center.

By analogy, it is highly probable that the tin atom in this compound is four-coordinate with a distorted tetrahedral geometry. The three butyl groups and the nitrogen atom of the carbamate ligand would occupy the four positions around the central tin atom. The Sn-N bond distance and the C-Sn-C bond angles would be key parameters defining this architecture. Any deviation from an ideal tetrahedral geometry would be due to the steric bulk of the tributyl groups and the specific electronic nature of the Sn-N bond.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Green Chemistry and Environmental Perspectives Mechanistic Focus

Sustainable Synthetic Routes Utilizing Carbon Dioxide as a C1 Feedstock

Theoretical and experimental studies have demonstrated the feasibility of synthesizing various N-aryl and N-alkyl carbamates using this approach. nih.govresearchgate.net For instance, the reaction of an amine with an organotin(IV) alkoxide in the presence of CO₂ can lead to the formation of the corresponding carbamate (B1207046) in high yields. nih.gov This methodology provides a direct and more environmentally benign route to carbamates, which are crucial intermediates in the production of polyurethanes and other polymers. rsc.org

The efficacy of the carbamate synthesis from CO₂ is critically dependent on the design of the organotin catalyst, which plays a pivotal role in activating the otherwise kinetically inert CO₂ molecule. nih.govindiana.edu Organotin(IV) alkoxides, such as dialkyltin(IV) dialkoxides, have been identified as potent reagents and catalysts for this transformation. rsc.orgnih.gov

The catalytic cycle, as elucidated by density functional theory (DFT) calculations and experimental results, involves several key steps:

Amine Activation: The organotin(IV) alkoxide first reacts with the amine (e.g., ethylamine (B1201723) in the hypothetical synthesis of the target compound). This step involves the protonolysis of a tin-alkoxide bond by the amine, forming a tin-amide intermediate and releasing an alcohol molecule.

CO₂ Insertion: The highly nucleophilic tin-amide intermediate then readily attacks the electrophilic carbon atom of the CO₂ molecule. This insertion step forms an organotin carbamate species. Specifically for the target molecule, an N-ethyl-N-(tributylstannyl)carbamate intermediate would be formed.

Carbamate Formation and Catalyst Regeneration: The final step involves the reaction of the organotin carbamate with an alcohol (e.g., methanol (B129727), to provide the methyl group for the final product), which cleaves the tin-carbamate bond to release the desired carbamate product and regenerate a tin alkoxide species, which can re-enter the catalytic cycle.

The structure of the organotin catalyst significantly influences its activity. The Lewis acidity of the tin center and the nature of the alkyl groups attached to it are important factors. The interaction between the tin particles and support materials, such as nanotextured carbon, can also play a critical role in enhancing the efficiency of electron transfer, which is a fundamental aspect of CO₂ activation. sciencedaily.com While many systems focus on metal-free catalysts or other metals like titanium, the principles of activating CO₂ through interaction with a catalyst to overcome its thermodynamic stability are broadly applicable. researchgate.netnih.govnih.gov

Table 1: Key Steps in Organotin-Catalyzed Carbamate Synthesis from CO₂

StepReactantsIntermediate/ProductCatalyst Role
1. Amine Activation Organotin(IV) Alkoxide + AmineTin-Amide Intermediate + AlcoholForms a highly reactive tin-amide species.
2. CO₂ Insertion Tin-Amide Intermediate + CO₂Organotin CarbamateActivates CO₂ for nucleophilic attack by the amide.
3. Carbamate Release Organotin Carbamate + AlcoholFinal Carbamate ProductReleases the product and prepares for catalyst regeneration.
4. Catalyst Regeneration Tin Species + AlcoholOrganotin(IV) AlkoxideRegenerates the active catalyst for subsequent cycles. nih.gov

Regeneration and Reusability of Organotin Catalysts

A key aspect of a sustainable chemical process is the ability to regenerate and reuse the catalyst, minimizing waste and cost. researchgate.net In the context of carbamate synthesis using organotin(IV) alkoxides, a significant advantage is the potential for catalyst regeneration. nih.gov After the carbamate product is separated, the tin-containing byproducts, typically tin oxides, can be recovered. nih.gov

Environmental Fate and Degradation Pathways of Organotin Carbamates (excluding eco-toxicological profiles)

Once released into the environment, organotin compounds, including carbamate derivatives, are subject to various degradation processes that determine their persistence and transformation. nih.gov The environmental fate of these compounds is governed by a combination of biotic and abiotic degradation mechanisms. nih.gov The primary degradation pathway for tri-substituted organotins like tributyltin (a key component of the target molecule) involves the sequential cleavage of the tin-carbon (Sn-C) bonds. nih.govresearchgate.net This dealkylation or debutylation process generally leads to a reduction in the lipophilicity of the compound.

The general degradation sequence for a tributyltin (TBT) moiety is as follows: Tributyltin (TBT) → Dibutyltin (B87310) (DBT) → Monobutyltin (B1198712) (MBT) → Inorganic Tin (Sn⁴⁺) researchgate.netresearchgate.net

This stepwise loss of organic groups is a critical feature of the environmental cycling of organotins. researchgate.net The rate of degradation is influenced by environmental factors such as temperature, pH, sunlight exposure, and the presence of microbial communities. researchgate.net

Biodegradation: Microbial activity is a significant driver of organotin degradation in soil and aquatic sediments. researchgate.netresearchgate.net Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to metabolize organotin compounds. researchgate.netresearchgate.net The primary mechanism is the sequential dealkylation of the tin atom. researchgate.net This process can occur aerobically and anaerobically. Some bacteria possess resistance mechanisms that involve transforming the toxic compounds into less harmful derivatives. researchgate.net For example, certain bacteria can use tributyltin as a carbon source, while others degrade it through enzymatic or non-enzymatic processes. researchgate.net It has been shown that siderophores, which are iron-chelating compounds produced by bacteria like Pseudomonas chlororaphis, can cleave the tin-carbon bonds in organotin compounds, suggesting a chelation-based degradation mechanism. nih.gov

Photodegradation: Photodegradation, or photolysis, is an abiotic process driven by ultraviolet (UV) radiation from sunlight. nih.gov This process is particularly relevant in surface waters and on exposed surfaces. scilit.com The energy from UV light can directly cleave the Sn-C bonds, leading to the formation of dibutyltin and monobutyltin radicals, which are then further transformed. researchgate.net The rate and efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). nih.govcore.ac.uk Studies on the photocatalytic degradation of tributyltin in water have shown near-complete degradation in the presence of UV light and TiO₂, with the rapid breakdown of the initial compound and its by-products, DBT and MBT. nih.gov

The degradation of tributyltin-containing compounds results in a series of transformation products that have different environmental behaviors. The primary transformation products are dibutyltin (DBT) and monobutyltin (MBT). chromatographyonline.com

Dibutyltin (DBT): The first degradation product, formed by the loss of one butyl group from TBT. DBT is generally more water-soluble than TBT.

Monobutyltin (MBT): Formed from the degradation of DBT, MBT is even more water-soluble.

Inorganic Tin: The final product of the degradation cascade is inorganic tin (Sn⁴⁺), which is considered non-toxic. scilit.com

These degradation products remain in the environment and participate in environmental cycling. researchgate.net Due to their different solubilities and adsorption characteristics, they can partition between water, sediment, and soil phases. For instance, TBT is highly lipophilic and tends to adsorb strongly to sediment and particulate matter, where it can persist for many years. chromatographyonline.com Its degradation products, DBT and MBT, are less hydrophobic and may be more mobile in the aqueous phase. researchgate.net The environmental half-lives of organotins can vary widely, from months to several years, depending on the specific compound and environmental conditions. researchgate.net The persistence of TBT and its degradation products in marine sediments is a well-documented environmental issue. chromatographyonline.com

Table 2: Degradation of Tributyltin (TBT) Moiety and its Transformation Products

CompoundDegradation PathwayKey Transformation ProductsPrimary Degradation Mechanisms
Tributyltin (TBT) Sequential loss of butyl groupsDibutyltin (DBT)Biodegradation (microbial action), Photodegradation (UV light) nih.govresearchgate.netresearchgate.net
Dibutyltin (DBT) Loss of a second butyl groupMonobutyltin (MBT)Biodegradation, Photodegradation researchgate.netnih.gov
Monobutyltin (MBT) Loss of the final butyl groupInorganic Tin (Sn⁴⁺)Biodegradation, Photodegradation researchgate.netchromatographyonline.com
Inorganic Tin (Sn⁴⁺) -End product of degradation-

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Progress on Organotin Carbamates

Organotin carbamates, a subclass of the broader family of organotin compounds, have garnered significant academic interest due to their diverse structural chemistry and wide-ranging applications. Research has demonstrated that the biological activity and physical properties of these compounds are intrinsically linked to the number and nature of the organic groups attached to the tin atom. researchgate.netresearchgate.net Triorganotin compounds, for instance, have often been reported to exhibit higher biological activity compared to their diorganotin and monoorganotin counterparts. sysrevpharm.org

The core of organotin carbamate (B1207046) chemistry lies in the Sn-N bond and the carbamate functionality. The synthesis of these compounds typically involves the reaction of an organotin halide or oxide with a carbamate precursor. lupinepublishers.com Spectroscopic techniques such as FT-IR, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) are fundamental tools for their characterization, confirming the formation of Sn-O and Sn-C bonds and elucidating their structures in solution. mdpi.combsmiab.org X-ray crystallography has been instrumental in determining the solid-state structures, revealing a variety of coordination numbers and geometries around the tin center, often leading to the formation of polymeric or macrocyclic structures. bsmiab.org

A significant portion of the research on organotin compounds has focused on their biological potential, including applications as anticancer, antifungal, and antibacterial agents. sysrevpharm.orgnih.govuobabylon.edu.iq The synergistic effect of the organotin moiety and the carbamate ligand can enhance these biological activities. nih.gov While much of the published research has centered on organotin dithiocarbamates, which are sulfur analogs of carbamates, the principles can be extended to other carbamate derivatives. nih.govnih.gov These dithiocarbamate (B8719985) cousins have shown promise as anticancer agents, with their mechanism of action believed to involve interaction with cellular components like DNA. researchgate.netbsmiab.org

In the realm of materials science, organotin compounds are utilized as catalysts, particularly in the synthesis of polyurethanes, and as stabilizers for polymers like PVC. lupinepublishers.commdpi.comuobabylon.edu.iq Their ability to act as precursors for tin(IV) oxide nanoparticles also opens up avenues in electronics and optoelectronics. bsmiab.org

Identification of Emerging Research Areas and Unexplored Reactivity

While significant strides have been made in the study of organotin compounds, the specific area of N-stannyl carbamates, such as methyl ethyl(tributylstannyl)carbamate, remains relatively underexplored. Emerging research frontiers for this class of compounds can be identified in several key areas:

Medicinal Chemistry: The proven biological activity of related organotin compounds, particularly dithiocarbamates and carboxylates, suggests that N-stannyl carbamates could possess interesting pharmacological properties. sysrevpharm.orgnih.gov Future investigations could focus on their potential as selective enzyme inhibitors or as novel anticancer agents, moving beyond the more heavily studied sulfur-containing analogues. The specific carbamate structure in this compound may offer different solubility, stability, and targeting capabilities compared to dithiocarbamates.

Catalysis: The catalytic activity of organotin compounds in processes like urethane (B1682113) formation is well-documented. uobabylon.edu.iq The reactivity of the Sn-N bond in this compound could be harnessed for novel catalytic transformations. Its potential as a transcarbamoylation agent, for example, is an area ripe for exploration.

Materials Science: The development of new functional materials is a constantly evolving field. Organotin carbamates could serve as unique precursors for the synthesis of tin-based hybrid organic-inorganic materials. The thermal decomposition of this compound could potentially yield well-defined tin oxide nanoparticles with applications in sensors, solar cells, or as catalysts. bsmiab.org

Supramolecular Chemistry: The ability of organotin compounds to form complex supramolecular structures through coordination bonds is an area of growing interest. bsmiab.org The specific steric and electronic properties of the ethyl and methyl groups on the carbamate nitrogen in this compound could influence the self-assembly of novel macrocycles or coordination polymers with unique host-guest properties.

Future Directions for Fundamental and Applied Research in Tributylstannyl Carbamate Chemistry

To unlock the full potential of tributylstannyl carbamates like this compound, future research should adopt a multi-pronged approach encompassing both fundamental understanding and targeted applications.

Fundamental Research:

Systematic Synthesis and Characterization: A systematic library of tributylstannyl carbamates with varying N-substituents should be synthesized to establish clear structure-property relationships. Detailed spectroscopic and crystallographic analysis of these compounds is crucial to understand the nuances of their electronic structure and molecular geometry.

Reaction Mechanism Studies: In-depth mechanistic studies on the formation and reactivity of the Sn-N bond in these carbamates are needed. This includes kinetic and thermodynamic investigations of their reactions, such as hydrolysis, transmetalation, and thermal decomposition. uobabylon.edu.iq Understanding these fundamental processes is key to controlling their behavior in applied settings.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the bonding, electronic structure, and reactivity of tributylstannyl carbamates. researchgate.net These computational studies can complement experimental findings and guide the design of new compounds with desired properties.

Applied Research:

Development of Novel Biocides: While the use of tributyltin compounds has been restricted due to environmental concerns, the development of more targeted and less persistent biocidal agents based on specific carbamate structures could be explored for specialized applications.

Design of Targeted Drug Delivery Systems: The carbamate functionality can be used as a linker in prodrug design. nih.gov Future research could explore the synthesis of drug-tributylstannyl carbamate conjugates, where the carbamate linkage is designed to be cleaved under specific physiological conditions, releasing the active drug at the target site.

Advanced Catalysts for Green Chemistry: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Investigating the catalytic activity of immobilized tributylstannyl carbamates on solid supports could lead to new, environmentally friendly catalytic systems for important organic transformations.

Q & A

Q. What analytical techniques are recommended for detecting Methyl ethyl(tributylstannyl)carbamate in organic reaction mixtures, and how can method sensitivity be optimized?

Gas chromatography (GC) coupled with detectors such as electron capture (ECD) or nitrogen-phosphorus detectors (NPD) is commonly employed for carbamate analysis. For this compound, use a polar stationary phase column (e.g., DB-WAX) to enhance separation efficiency. Sample preparation should include dichloromethane extraction followed by Extrelut or Chemtube clean-up to remove matrix interferences. Optimizing injection port temperature (250–280°C) and splitless injection modes can achieve limits of detection (LOD) in the low μg/kg range .

Q. How should researchers design synthetic protocols for this compound to ensure high yield and purity?

Synthesis involves reacting tributyltin hydroxide with phosgene to form a tributylstannyl chloroformate intermediate, followed by coupling with methyl ethylamine in the presence of triethylamine. Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor staining. Purify using silica gel chromatography (hexane:ethyl acetate gradient) and confirm purity (>98%) via melting point analysis and high-resolution mass spectrometry (HRMS). Purity standards should align with pharmacopeial guidelines for analogous carbamates .

Q. What factors influence the stability of this compound during long-term storage?

Stability is compromised by hydrolysis (under acidic/basic conditions) and oxidation of the tin moiety. Store at -20°C in amber vials under argon to prevent photodegradation. Accelerated stability studies (40°C/75% relative humidity for 6 months) with GC-MS analysis of degradation products are recommended. Data from related carbamates suggest a shelf life exceeding 5 years under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory quantification data for this compound across GC-ECD and LC-MS/MS platforms?

Discrepancies arise from matrix-induced ionization suppression (LC-MS/MS) or co-eluting interferences (GC-ECD). Validate methods using standard addition protocols and isotope-labeled internal standards (e.g., deuterated analogs) for LC-MS/MS. For GC-ECD, employ backflushing to reduce column contamination. Cross-validate with nuclear magnetic resonance (NMR) for concentrations >1 mg/g .

Q. What advanced techniques are required to characterize transient intermediates during organotin carbamate synthesis?

Use cryogenic reaction monitoring with in situ Fourier-transform infrared (FTIR) spectroscopy to capture intermediates. Isolate via rapid vacuum distillation and cold trapping (-78°C). Characterize intermediates via X-ray crystallography after micro-scale recrystallization. Computational modeling (density functional theory, DFT) can predict stability and guide isolation .

Q. How should genotoxicity studies be designed to address conflicting data between Ames tests and mammalian models?

Conduct parallel Salmonella Ames tests (TA100/TA98 strains with S9 metabolic activation) and Drosophila melanogaster somatic mutation assays. For mammalian models, use transgenic rodents (e.g., MutaMouse) to assess lacZ mutation frequencies in target tissues. Compare metabolic activation using liver S9 fractions versus primary hepatocyte co-cultures to address interspecies differences .

Key Considerations for Experimental Design

  • Hypothesis-Driven Variables : Focus on reaction temperature, solvent polarity, and catalyst loading to isolate structure-activity relationships .
  • Data Reliability : Use systematic reviews to reconcile trends (e.g., decreasing ethyl carbamate levels in beverages due to industrial mitigation ).
  • Ethical Compliance : Adhere to safety protocols for organotin compounds, including PPE and waste disposal via licensed services .

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